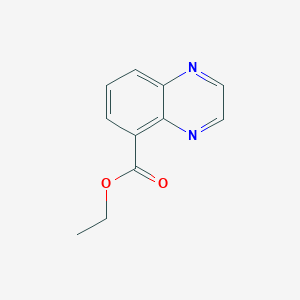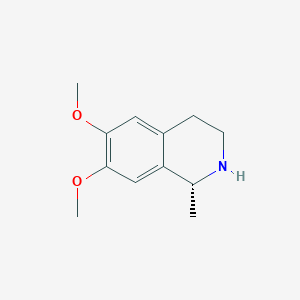
(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a tetrahydroisoquinoline core. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.
Reductive Amination: The key step involves the reductive amination of 6,7-dimethoxy-1-tetralone with a suitable amine, followed by reduction to form the tetrahydroisoquinoline core.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline core to form fully saturated isoquinoline derivatives.
Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: This compound is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to altered biological activity.
Comparación Con Compuestos Similares
(S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the ®-compound, with similar chemical properties but different biological activity.
6,7-Dimethoxy-1-methylisoquinoline: Lacks the tetrahydro core, resulting in different reactivity and applications.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, leading to different chemical behavior and biological activity.
Uniqueness: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chiral configuration and the presence of methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(1R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m1/s1 |
Clave InChI |
HMYJLVDKPJHJCF-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC |
SMILES canónico |
CC1C2=CC(=C(C=C2CCN1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



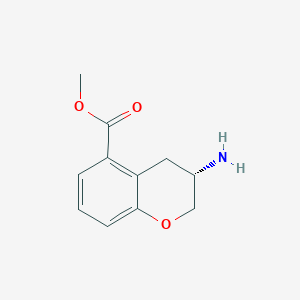
![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)
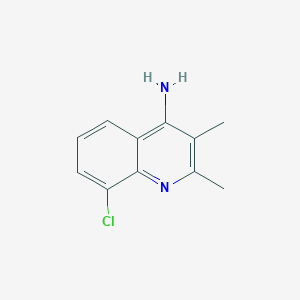
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)


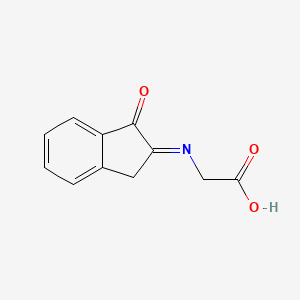




![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
